(S)-2-Benzyl 1-tert-butyl indoline-1,2-dicarboxylate
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Overview
Description
(S)-2-Benzyl 1-tert-butyl indoline-1,2-dicarboxylate is a chiral compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl 1-tert-butyl indoline-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline, benzyl bromide, and tert-butyl bromoacetate.
Formation of Indoline Derivative: The indoline core is first functionalized by reacting with benzyl bromide in the presence of a base like potassium carbonate to form the benzylated indoline.
Introduction of tert-Butyl Group: The benzylated indoline is then reacted with tert-butyl bromoacetate under basic conditions to introduce the tert-butyl group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzyl 1-tert-butyl indoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(S)-2-Benzyl 1-tert-butyl indoline-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Benzyl 1-tert-butyl indoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indoline core.
Indole-2-carboxylic acid: Another indoline derivative with different substituents.
1-Benzyl-1H-indole-2-carboxylate: A structurally related compound with a benzyl group.
Uniqueness
(S)-2-Benzyl 1-tert-butyl indoline-1,2-dicarboxylate is unique due to its specific combination of benzyl and tert-butyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23NO4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl 2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-17-12-8-7-11-16(17)13-18(22)19(23)25-14-15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3 |
InChI Key |
DUROABNQJASIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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